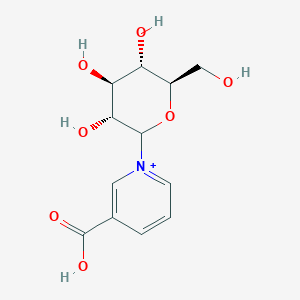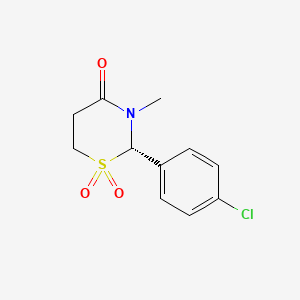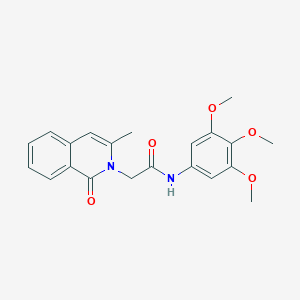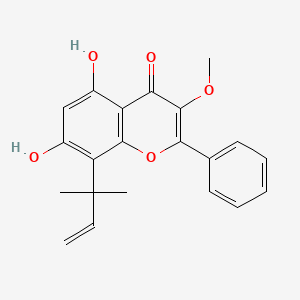
N-(D-glucopyranosyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(D-glucopyranosyl)nicotinic acid is a N-glycosylnicotinate. It is a conjugate acid of a N-(D-glucopyranosyl)nicotinate.
科学的研究の応用
1. Nutritional Analysis in Rats and Bacteria N-(beta-D-Glucopyranosyl)nicotinic acid has been studied for its relative activity as a niacin nutrient in rats and in Lactobacillus plantarum ATCC 8014. Found in plants, it's considered a detoxified product or storage form of nicotinic acid. Its relative activity in rats was observed through various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it showed no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani, Taguchi, Yonezima, & Shibata, 1996).
2. Biosynthesis in Cultured Tobacco Cells In cultured tobacco cells, N-(β-d-glucopyranosyl)nicotinic acid is identified as a novel niacin metabolite. The enzyme responsible for its biosynthesis, UDP-glucose: nicotinic acid-N-glucosyltransferase, was found in cell-free extracts from tobacco cells. This enzyme's properties, such as its optimum temperature and pH, Km values, and sensitivity to various substances, were thoroughly investigated (Taguchi, Sasatani, Nishitani, & Okumura, 1997).
3. Metabolism in Tobacco Cells N-(beta-D-Glucopyranosyl)nicotinic acid was identified as a major metabolite from niacin in cultured tobacco cells. Analyzed through various spectroscopic and chromatographic methods, it's suggested as a detoxified form of excess niacin in these cells (Nishitani, Yamada, Ohshima, Okumura, & Taguchi, 1995).
4. Receptor Identification for Nicotinic Acid Research exploring receptors for nicotinic acid, a component structurally similar to N-(D-glucopyranosyl)nicotinic acid, has provided insights into the treatment of dyslipidemia and other conditions. Studies identified HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid, which could lead to better understanding and treatment of these conditions (Wise et al., 2003).
5. Receptor-Mediated Effects of Nicotinic Acid Similar to nicotinic acid, N-(D-glucopyranosyl)nicotinic acid may be relevant in understanding the receptor-mediated effects of nicotinic acid, such as in adipose tissue lipolysis inhibition and lipid-lowering effects. Receptors like PUMA-G/HM74 in adipocytes and immune cells play a crucial role in these effects (Tunaru et al., 2003).
6. Activation of G Protein-Coupled Receptors by Niacin Niacin, a compound closely related to N-(D-glucopyranosyl)nicotinic acid, activates G protein-coupled receptors, influencing lipid levels and having potential implications for treating dyslipidemic diseases. Understanding these mechanisms can provide insights into the therapeutic potential of N-(D-glucopyranosyl)nicotinic acid (Santolla et al., 2014).
特性
分子式 |
C12H16NO7+ |
|---|---|
分子量 |
286.26 g/mol |
IUPAC名 |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/p+1/t7-,8-,9+,10-,11?/m1/s1 |
InChIキー |
CRXJVFIHZPTDKA-YBTJCZCISA-O |
異性体SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)
![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)







